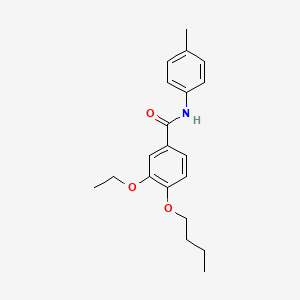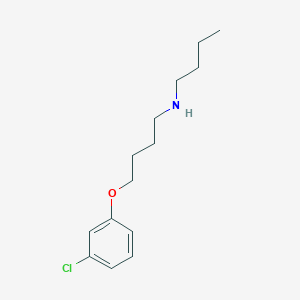![molecular formula C12H20N4O3 B4959833 5-({[3-(diethylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959833.png)
5-({[3-(diethylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({[3-(diethylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as DPA, is a synthetic compound that belongs to the class of pyrimidinetrione derivatives. DPA has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.
Wirkmechanismus
The mechanism of action of DPA varies depending on its application. In medicinal chemistry, DPA has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. In biochemistry, DPA binds to metal ions and amino acids through coordination bonds, leading to changes in the fluorescence properties of DPA. In agriculture, DPA enhances plant growth and stress resistance by regulating the expression of genes involved in plant hormone signaling and stress response pathways.
Biochemical and Physiological Effects
DPA has been shown to exhibit various biochemical and physiological effects in different organisms. In mammals, DPA has been shown to induce apoptosis in cancer cells, inhibit viral replication, and enhance immune response. In plants, DPA has been shown to enhance photosynthesis, regulate plant hormone signaling, and increase stress tolerance. In bacteria and fungi, DPA has been shown to inhibit cell growth and induce cell death.
Vorteile Und Einschränkungen Für Laborexperimente
DPA has several advantages for lab experiments, including its high purity, stability, and reproducibility. DPA can be easily synthesized and purified, making it readily available for scientific research. However, DPA also has some limitations, such as its potential toxicity and limited solubility in water. Careful consideration should be taken when handling DPA, and appropriate safety measures should be implemented.
Zukünftige Richtungen
For DPA research include optimizing its applications in medicinal chemistry, biochemistry, and agriculture.
Synthesemethoden
The synthesis of DPA involves the reaction between diethyl malonate and 3-dimethylaminopropylamine in the presence of acetic anhydride and triethylamine. The reaction leads to the formation of DPA, which can be purified through recrystallization or column chromatography. The yield of DPA can be increased by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.
Wissenschaftliche Forschungsanwendungen
DPA has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, DPA has been shown to exhibit antitumor, antiviral, and antimicrobial activities. DPA has also been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment. In biochemistry, DPA has been used as a fluorescent probe for the detection of metal ions and amino acids. In agriculture, DPA has been shown to enhance plant growth and resistance to biotic and abiotic stresses.
Eigenschaften
IUPAC Name |
5-[3-(diethylamino)propyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-3-16(4-2)7-5-6-13-8-9-10(17)14-12(19)15-11(9)18/h8H,3-7H2,1-2H3,(H3,14,15,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGCKFKFEUPFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN=CC1=C(NC(=O)NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(diethylamino)propyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4959757.png)
![3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4959774.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4959782.png)

![1,8-dibromo-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4959793.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959803.png)
![ethyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate](/img/structure/B4959809.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B4959816.png)
![3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4959839.png)
![8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4959845.png)

![ethyl {5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4959857.png)
![7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4959859.png)